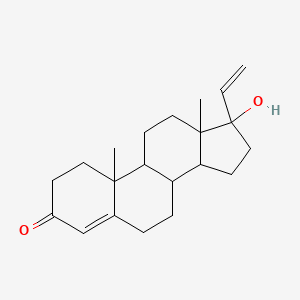
2-(1H-Benzimidazol-1-YL)-N'-(1-(4-methoxyphenyl)ethylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzimidazol-1-YL)-N’-(1-(4-Methoxyphenyl)ethyliden)acetohydrazid ist eine komplexe organische Verbindung, die einen Benzimidazol-Rest enthält, der mit einer Acetohydrazid-Gruppe verknüpft ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1H-Benzimidazol-1-YL)-N’-(1-(4-Methoxyphenyl)ethyliden)acetohydrazid erfolgt in der Regel durch Kondensation von 2-(1H-Benzimidazol-1-yl)essigsäurehydrazid mit 4-Methoxybenzaldehyd unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz eine Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur und pH-Wert, umfassen, um die Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Fließreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1H-Benzimidazol-1-YL)-N’-(1-(4-Methoxyphenyl)ethyliden)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Der Benzimidazolring kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Stickstoffatomen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Ethanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Oxidierte Derivate des Benzimidazolrings.
Reduktion: Reduzierte Formen der Acetohydrazidgruppe.
Substitution: Substituierte Benzimidazolderivate.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzimidazol-1-YL)-N’-(1-(4-Methoxyphenyl)ethyliden)acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie zur Bildung von Metallkomplexen verwendet.
Biologie: Wird auf sein Potenzial als antimikrobielles und antifungizides Mittel untersucht.
Medizin: Wird auf seine potenziellen Antikrebs-Eigenschaften untersucht, da es mit DNA und Proteinen interagieren kann.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-(1H-Benzimidazol-1-YL)-N’-(1-(4-Methoxyphenyl)ethyliden)acetohydrazid beinhaltet seine Interaktion mit biologischen Makromolekülen. Der Benzimidazol-Rest kann in die DNA interkalieren und die Replikations- und Transkriptionsprozesse stören. Darüber hinaus kann die Verbindung an Proteine binden und deren Funktion hemmen, was zum Zelltod in Krebszellen führt.
Wirkmechanismus
The mechanism of action of 2-(1H-Benzimidazol-1-YL)-N’-(1-(4-methoxyphenyl)ethylidene)acetohydrazide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can bind to proteins, inhibiting their function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1H-Benzimidazol-1-yl)-1-(4-Methoxyphenyl)ethanamin
- 2-(1H-Benzimidazol-1-yl)-1-(4-Methoxyphenyl)propan-1-amin
Einzigartigkeit
2-(1H-Benzimidazol-1-YL)-N’-(1-(4-Methoxyphenyl)ethyliden)acetohydrazid ist aufgrund seiner spezifischen Kombination aus einem Benzimidazolring und einer Acetohydrazidgruppe einzigartig. Diese Struktur ermöglicht es ihm, mit einer Vielzahl von biologischen Zielen zu interagieren, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C18H18N4O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(benzimidazol-1-yl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(14-7-9-15(24-2)10-8-14)20-21-18(23)11-22-12-19-16-5-3-4-6-17(16)22/h3-10,12H,11H2,1-2H3,(H,21,23)/b20-13+ |
InChI-Schlüssel |
WARWIPDAHQNWDA-DEDYPNTBSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CN1C=NC2=CC=CC=C21)/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=NNC(=O)CN1C=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



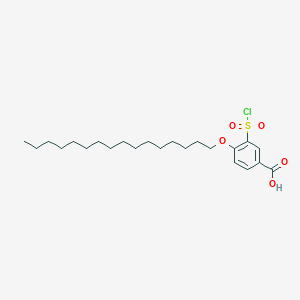



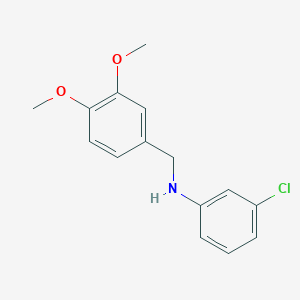
![2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11963150.png)
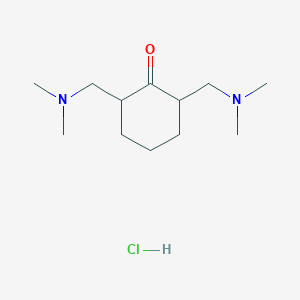
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963156.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)
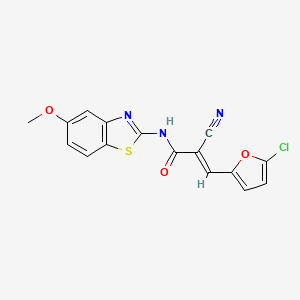
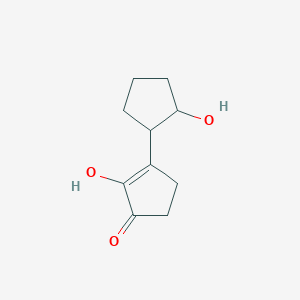
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
